4,5-Dichloro-2-fluoro-1,3-thiazole
Description
Strategies for Introducing Halogen Substituents on the Thiazole (B1198619) Ring
The placement of halogen atoms onto the thiazole ring is a critical aspect of synthesizing the target molecule. Chemists employ several strategic approaches, ranging from direct halogenation of a pre-formed thiazole ring to building the ring from already halogenated components.
Direct chlorination of the thiazole ring can be achieved using various chlorinating agents. However, the synthesis of 4,5-dichloro-2-fluoro-1,3-thiazole typically relies on a polychlorinated intermediate, namely 2,4,5-trichlorothiazole. This key precursor can be prepared from the reaction of chloralformamide with thionyl chloride and sulfur.
The crucial step to obtain the final product is the selective fluorination of 2,4,5-trichlorothiazole. This is accomplished through a nucleophilic aromatic substitution known as a halogen exchange (Halex) reaction. The chlorine atom at the C-2 position of the thiazole ring is the most electrophilic and thus the most susceptible to substitution by a nucleophile. By treating 2,4,5-trichlorothiazole with a suitable fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent, the chlorine at C-2 is selectively replaced by fluorine, yielding this compound with high regioselectivity.
In a broader context, direct halogenation can also be part of one-pot synthesis protocols. For instance, in-situ α-halogenation of ketones using reagents like N-bromosuccinimide (NBS) is a common tactic in multicomponent reactions that lead to halogenated thiazoles. organic-chemistry.org
Cycloaddition reactions offer a powerful method for constructing the thiazole ring from acyclic components, allowing for the strategic placement of substituents. These reactions build the heterocyclic core in a convergent manner, where the desired halogen atoms may already be present on the starting materials.
A common strategy is the [3+2] cycloaddition. For example, pyridinium (B92312) 1,4-zwitterionic thiolates have been used in reactions with fluorinated building blocks like CF3CN to synthesize 2-trifluoromethyl-substituted thiazoles. rsc.org Another approach involves the energy transfer-catalyzed intermolecular dearomative cycloaddition of thiazoles with alkenes, which provides access to complex, C(sp³)-rich scaffolds. acs.org While these examples don't directly yield the target molecule, they illustrate the principle of using cycloaddition to build functionalized thiazole rings.
The Diels-Alder, or [4+2] cycloaddition, is another viable pathway. 4-Alkenyl-2-aminothiazoles can act as dienes, reacting with dienophiles like nitroalkenes to form tetrahydrobenzothiazoles with high selectivity. nih.gov This demonstrates that by choosing appropriately halogenated dienes and dienophiles, complex halogenated thiazole systems can be constructed.
Synthesis from Thiazole Precursors and Derivatization
Building upon foundational thiazole synthesis methods allows for the creation of halogenated analogues through the use of specific precursors and subsequent chemical modifications.
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for creating the thiazole core. nih.gov The classic reaction involves the condensation of an α-haloketone with a thioamide. researchgate.net This method is highly versatile and can be adapted to produce halogenated thiazoles by using halogenated starting materials.
For example, to introduce substituents at the C-4 and C-5 positions, a correspondingly substituted α-haloketone is used. The reaction of 1,3-dichloroacetone (B141476) with a thiourea, for instance, can yield a 4-chloromethyl thiazole derivative. nih.gov The reaction mechanism typically proceeds through the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. While reactions in neutral solvents typically yield 2-aminothiazoles, conducting the synthesis under strongly acidic conditions can lead to the formation of isomeric 2-imino-2,3-dihydrothiazoles. rsc.org This highlights the ability to control the final product structure through careful selection of reagents and reaction parameters.
Table 1: Examples of Hantzsch Thiazole Synthesis for Halogenated Derivatives
| α-Haloketone | Thio-Component | Product | Reference |
| 1,3-Dichloroacetone | N-terminal free amine (from peptide) treated with Fmoc-isothiocyanate | Resin-bound 4-chloromethyl thiazolyl peptide | nih.gov |
| α-Bromo-β-keto esters | Thiourea or Selenourea | 2-Amino-4-alkyl/arylthiazole-5-carboxylates | organic-chemistry.org |
A key precursor for introducing a 4,5-dichloro substitution pattern onto a heterocyclic ring is 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. drugfuture.comwikipedia.org This compound is a highly reactive electrophile and serves as a versatile building block in heterocyclic chemistry. wikipedia.orgmdpi.com
Appel's salt is readily prepared from the reaction of chloroacetonitrile (B46850) with disulfur (B1233692) dichloride. drugfuture.commdpi.com The resulting cation is highly electrophilic and reacts with a wide range of nucleophiles. mdpi.com While it does not directly transform into a thiazole in a single step, it is a critical synthon for creating the 4,5-dichloro-substituted framework. Its reactions often involve nucleophilic attack at the C-5 position, displacing a chloride, or ring-opening and subsequent rearrangement to form different five- or six-membered heterocycles. wikipedia.orgmdpi.com The use of Appel's salt represents a foundational strategy for accessing molecules that contain the specific dichlorinated pattern found in the target compound's precursors.
Table 2: Properties of Appel's Salt
| Property | Value | Reference |
| CAS Name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | drugfuture.comwikipedia.org |
| CAS Number | 75318-43-3 | drugfuture.comwikipedia.org |
| Molecular Formula | C₂Cl₃NS₂ | drugfuture.comwikipedia.org |
| Molecular Weight | 208.52 g/mol | drugfuture.comwikipedia.org |
| Appearance | Pale yellow-green to dark green solid | drugfuture.comwikipedia.org |
| Melting Point | 172 °C (decomposition) | drugfuture.com |
| Key Reactivity | Highly electrophilic; reactive to nucleophiles at C-5 | drugfuture.commdpi.com |
Regioselective Halogenation and Functionalization of the Thiazole Core
Achieving the precise substitution pattern of this compound requires excellent control over the regioselectivity of halogenation and functionalization reactions.
One powerful technique for regioselective functionalization is the "halogen dance" reaction. This process involves the base-induced migration of a halogen atom to a different position on an aromatic ring. For instance, treating 2-bromothiazole (B21250) with a strong base like lithium diisopropylamide (LDA) can induce the bromine to "dance" to the C-5 position, allowing for subsequent functionalization at the now-deprotonated C-2 position. This method provides a pathway to highly functionalized thiazole derivatives that might be difficult to access through other means. nih.gov
Furthermore, regioselectivity is a key feature of the foundational synthesis methods themselves. In the Hantzsch synthesis, the substitution pattern of the final thiazole is directly determined by the choice of the α-haloketone and the thioamide. organic-chemistry.orgrsc.org Similarly, the selective reactivity of polychlorinated thiazoles, such as the preferential substitution at the C-2 position of 2,4,5-trichlorothiazole, is a cornerstone of regioselective functionalization. This inherent selectivity is exploited in the final fluorination step to produce this compound.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-fluoro-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2FNS/c4-1-2(5)8-3(6)7-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJKHNGOLSJBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60490882 | |
| Record name | 4,5-Dichloro-2-fluoro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60490882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57314-08-6 | |
| Record name | 4,5-Dichloro-2-fluoro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60490882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5 Dichloro 2 Fluoro 1,3 Thiazole and Its Precursors
Regioselective Halogenation and Functionalization of the Thiazole (B1198619) Core
Control of Fluorination at the C-2 Position
The introduction of a fluorine atom at the C-2 position of the thiazole ring is a critical step in the synthesis of the target molecule. A common precursor for this transformation is 2-aminothiazole (B372263). One established method to achieve this fluorination is through a diazotization reaction, such as the Balz-Schiemann reaction. acs.orgresearchgate.netnih.gov This reaction involves the conversion of the primary aromatic amine (2-aminothiazole) into a diazonium salt, followed by thermal or photochemical decomposition in the presence of a fluoride (B91410) source, typically tetrafluoroborate (B81430) (BF₄⁻), to yield the corresponding 2-fluorothiazole (B1628781). acs.orgresearchgate.net
However, the practical application of the Balz-Schiemann reaction for 2-aminothiazole can be met with challenges, including modest yields and purification difficulties. google.com An alternative and potentially more reliable approach involves the use of N-fluorobenzenesulfonimide (NFSi) as the fluorinating agent. In this method, a protected form of 2-aminothiazole, such as 2-tert-butoxycarbonylaminothiazole, is first treated with a strong base like n-butyllithium to generate a dilithiated species. This intermediate is then quenched with NFSi to introduce the fluorine atom at the C-5 position, which can be a precursor route, although the primary interest for the target compound is fluorination at C-2. google.com For direct C-2 fluorination, modifications of the diazotization procedure are often necessary to improve efficiency and yield.
Directing Group Effects in Chlorination at C-4 and C-5 Positions
Once 2-fluorothiazole is synthesized, the subsequent step involves the regioselective chlorination at the C-4 and C-5 positions. The fluorine atom at the C-2 position acts as an electron-withdrawing group, which deactivates the thiazole ring towards electrophilic substitution. science.govnih.gov This deactivation can make the subsequent chlorination challenging.
The electron-withdrawing nature of the fluorine at C-2 is expected to direct incoming electrophiles, such as chlorine, primarily to the C-5 position, and to a lesser extent, the C-4 position. chemicalbook.com The π-electron density of the thiazole ring is reduced, particularly at the C-2 and C-4 positions, making the C-5 position the most favorable site for electrophilic attack. chemicalbook.com Therefore, achieving dichlorination at both C-4 and C-5 might require forcing conditions or specific catalytic systems to overcome the deactivating effect of the C-2 fluoro substituent.
Optimization of Reaction Conditions for Yield and Selectivity
Solvent Effects and Temperature Control in Synthesis
The choice of solvent and precise temperature control are crucial throughout the synthetic sequence. In the fluorination step via the Balz-Schiemann reaction, the use of low- or non-polar solvents can improve the pyrolysis and photolysis of the diazonium tetrafluoroborate intermediate, potentially allowing for lower reaction temperatures. nih.gov
For the chlorination step, the selection of an appropriate solvent is critical to manage the reactivity of the chlorinating agent and the solubility of the thiazole substrate. Dichloromethane is a commonly used solvent for chlorination reactions with agents like sulfuryl chloride (SO₂Cl₂), often conducted at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side product formation. researchgate.neteurekaselect.com The reaction temperature must be carefully controlled, as excessive heat can lead to decomposition and reduced yields. For instance, in the synthesis of related chlorinated thiazole derivatives, reactions are often initiated at low temperatures and then allowed to warm to room temperature.
Catalytic Approaches in Thiazole Synthesis (e.g., Copper(I)-catalyzed methods)
Copper(I)-catalyzed reactions have emerged as powerful tools in heterocyclic synthesis, including the formation and functionalization of thiazoles. nih.gov While much of the research focuses on the construction of the thiazole ring itself, copper catalysis can also be employed for halogenation reactions. For instance, copper(I) chloride has been utilized to catalyze azide-alkyne cycloaddition reactions, demonstrating its ability to activate substrates for bond formation. organic-chemistry.orgrsc.org
In the context of synthesizing 4,5-dichloro-2-fluoro-1,3-thiazole, a copper(I) chloride catalyst could potentially facilitate the chlorination of the deactivated 2-fluorothiazole ring. Copper(I) catalysts can enhance the electrophilicity of the chlorinating agent or coordinate to the thiazole ring, thereby influencing the regioselectivity and promoting the desired dichlorination at the C-4 and C-5 positions under milder conditions than uncatalyzed reactions. mdpi.commdpi.com
Research Findings on Synthetic Methodologies
| Step | Reagents and Conditions | Key Observations | Yield | Reference |
| Fluorination of 2-Aminothiazole Precursor | 1. 2-tert-butoxycarbonylaminothiazole, n-BuLi, THF 2. N-Fluorobenzenesulfonimide (NFSi) | Synthesis of a fluorinated aminothiazole derivative; no chromatography needed. | 35% overall | google.com |
| Fluorination via Diazotization | 2-Aminothiazole, HBF₄, NaNO₂; then heat | Classical Balz-Schiemann approach; can have variable yields. | Moderate | acs.orgresearchgate.net |
| Chlorination | Aromatic amides/nitriles, SO₂Cl₂, Dichloromethane, 0 °C | Mild method for chlorination of deactivated aromatic rings. | Good | researchgate.neteurekaselect.com |
| Copper(I)-Catalyzed Reaction | Azides, Alkynes, CuCl, 2-Ethynylpyridine, Water, rt | Promotes cycloaddition, showing Cu(I) catalytic activity. | Good | organic-chemistry.org |
Reactivity and Reaction Mechanisms of 4,5 Dichloro 2 Fluoro 1,3 Thiazole
Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Thiazole (B1198619) Ring
The thiazole ring in 4,5-dichloro-2-fluoro-1,3-thiazole is susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction class for functionalizing aromatic systems. This reactivity is particularly pronounced due to the electron-withdrawing nature of the halogen substituents, which activates the ring towards attack by nucleophiles. SNAr reactions are crucial for creating diverse molecular structures from halogenated precursors. nih.govnih.gov
Displacement of Fluorine at C-2
The fluorine atom at the C-2 position of the thiazole ring is the most susceptible to displacement by nucleophiles. This heightened reactivity is attributed to the high electronegativity of fluorine, which makes the C-2 position highly electrophilic. Research has shown that in perfluoroarenes, the fluorine atom is readily substituted by various nucleophiles. acs.org For instance, studies on perfluorinated compounds have demonstrated that fluorine can be displaced by N-, O-, and S-nucleophiles with significant regioselectivity. strath.ac.uk In the context of unactivated fluoroarenes, organic photoredox catalysis can enable nucleophilic defluorination, highlighting a modern approach to activating C-F bonds for substitution. nih.gov
Reactivity and Selectivity of Chlorine Atoms at C-4 and C-5
The chlorine atoms at the C-4 and C-5 positions exhibit different reactivities compared to the fluorine at C-2. Generally, the C-F bond is stronger than the C-Cl bond, making the displacement of chlorine energetically more favorable under certain conditions. However, the position of the halogen on the ring and the reaction conditions play a crucial role in determining selectivity. youtube.commasterorganicchemistry.commasterorganicchemistry.com
In radical chlorination reactions, the reactivity of hydrogens follows the order tertiary > secondary > primary, which is a principle that can be extended to understand the relative reactivity of different positions on a heterocyclic ring. libretexts.org The selectivity of chlorination is often low due to the high reactivity of the chlorine radical. nih.gov In the case of polyhalogenated heterocycles like 3,5-dichloro-1,2,4-thiadiazole, selective substitution can be achieved by carefully controlling reaction conditions. For example, Suzuki-Miyaura coupling reactions can be directed to a specific chlorine atom. nih.govresearchgate.net
| Halogen Position | Relative Reactivity | Influencing Factors |
|---|---|---|
| Fluorine at C-2 | High | High electronegativity of fluorine, making C-2 electrophilic. |
| Chlorine at C-4/C-5 | Moderate to Low | Weaker C-Cl bond compared to C-F, but position and reaction conditions are critical for selectivity. |
Mechanistic Insights into SNAr Pathways on Polyhalogenated Thiazoles
The mechanism of SNAr reactions on polyhalogenated thiazoles typically proceeds through a two-step addition-elimination pathway. strath.ac.uk This involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group (a halide ion) is eliminated, restoring the aromaticity of the ring.
Recent studies have also explored concerted SNAr mechanisms, where the bond formation and bond breaking occur in a single step, particularly in highly activated systems. strath.ac.uk Furthermore, radical-mediated SNAr pathways, such as the SRN1 mechanism, can also be operative under specific conditions, although these are less common for polyhalogenated thiazoles. The specific pathway is influenced by the nature of the substrate, the nucleophile, the solvent, and the presence of any catalysts. strath.ac.uknih.govnih.gov
Electrophilic Aromatic Substitution (SEAr) Reactivity of Thiazole
While the electron-deficient nature of the this compound ring makes it more susceptible to nucleophilic attack, electrophilic aromatic substitution (SEAr) is also a possible, though less favored, reaction pathway. The halogen substituents are deactivating, making the ring less reactive towards electrophiles.
Theoretical Studies of Electrophilic Attack Sites
Theoretical calculations, such as those using Density Functional Theory (DFT), are instrumental in predicting the most likely sites for electrophilic attack on the thiazole ring. researchgate.net For the parent thiazole, computational studies suggest that the C5 position is the primary site for electrophilic substitution, with the C4 position being a secondary possibility. researchgate.net However, the presence of halogen atoms on the ring significantly alters the electron distribution. In halogenated aromatic compounds, electrophilic attack is often directed by the interplay of inductive and resonance effects of the halogens. researchgate.net For instance, in the electrophilic halogenation of certain aromatic systems, the reaction can proceed through an addition-elimination sequence or involve rearrangements. cambridge.org
Organometallic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to functionalizing this compound. These reactions typically involve a palladium catalyst and allow for the selective substitution of the halogen atoms. mdpi.commdpi.comresearchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the halogenated thiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net It is a versatile method for introducing aryl or vinyl substituents. The selectivity of the reaction can often be controlled by tuning the reaction conditions, allowing for the stepwise replacement of the different halogen atoms. nih.govrsc.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the halogenated thiazole and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.govorganic-chemistry.org This method is particularly useful for synthesizing alkynylthiazoles, which are valuable intermediates in organic synthesis. Sequential Sonogashira couplings on dihalogenated heterocycles have been used to construct complex molecular architectures. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the halogenated thiazole with an alkene. organic-chemistry.org This reaction is effective for creating substituted alkenes attached to the thiazole ring and is known for its high trans selectivity. organic-chemistry.org
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst + Base | C-C (Aryl/Vinyl) |
| Sonogashira | Terminal alkyne | Palladium catalyst + Copper co-catalyst | C-C (Alkynyl) |
| Heck | Alkene | Palladium catalyst + Base | C-C (Alkenyl) |
Cross-Coupling at Halogenated Positions for Further Functionalization
The chlorinated and fluorinated positions on the thiazole ring serve as handles for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity patterns of other polyhalogenated heterocycles provide a strong basis for predicting its behavior in reactions such as Suzuki-Miyaura and Stille couplings.
The differential reactivity of carbon-halogen bonds (C-F, C-Cl) is a key factor in achieving selective functionalization. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This suggests that selective coupling at the C4 or C5 positions over the C2 position might be achievable. In dihalo- and trihalo-substituted heterocyclic systems, including pyridazines and pyrimidines, the site of coupling can often be controlled by tuning the reaction conditions, such as the choice of palladium catalyst, ligand, and base. rsc.orgnih.gov For instance, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, reaction conditions can be modulated to favor either mono- or diarylation. nih.gov
Stille cross-coupling reactions, which utilize organotin reagents, are also a powerful tool for the functionalization of halogenated heterocycles. wikipedia.org The selective coupling of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones demonstrates that chemoselective transformations at different halogenated sites are feasible, which could be extrapolated to this compound for the synthesis of complex derivatives. nih.gov
Table 1: Potential Cross-Coupling Reactions and Conditions for Halogenated Thiazoles
| Coupling Reaction | Halogenated Substrate (Example) | Coupling Partner | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH (reflux) | 3,5-Diaryl-1,2,4-thiadiazole |
| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH (room temp.) | 5-Aryl-3-chloro-1,2,4-thiadiazole |
| Stille | 3-Chloro-5-iodo-4H-1,2,6-thiadiazin-4-one | Organostannane | Pd(OAc)₂ | Bithiadiazinone |
This table presents examples from related halogenated heterocyclic systems to illustrate potential reactivity, as specific data for this compound is limited.
Ring-Opening and Rearrangement Pathways of Thiazole Systems
The thiazole ring, while generally aromatic and stable, can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by strong bases, acids, or heat. For halogenated thiazoles, the electron-withdrawing substituents can influence the stability of the ring and facilitate such transformations.
Studies on related systems, such as 3,4-dichloro-1,2,5-thiadiazole, have shown that reaction with metal amides can lead to ring-opening to form stable synthons that can be further functionalized. researchgate.net This suggests that this compound might be susceptible to nucleophilic attack at the sulfur atom or an adjacent carbon, leading to cleavage of the thiazole ring, especially with potent nucleophiles.
Rearrangement reactions of thiazole derivatives have also been observed. While specific pathways for this compound are not detailed, general thiazole chemistry includes rearrangements that can lead to the formation of other heterocyclic systems. nih.gov
Reductive Transformations of Halogenated Thiazoles
The reduction of halogenated thiazoles can proceed via several pathways, including dehalogenation or saturation of the heterocyclic ring. Catalytic hydrogenation using catalysts like palladium on carbon is a common method for the reduction of heterocycles. For this compound, reductive dehalogenation would likely occur, with the potential for selectivity between the chloro and fluoro substituents. Typically, C-Cl bonds are more readily cleaved under such conditions than C-F bonds.
The stability of the thiazole ring to reduction can vary. While some thiazoles are stable to catalytic hydrogenation, others can undergo desulfurization and ring degradation with reagents like Raney Nickel. researchgate.net The specific outcome for this compound would depend on the chosen reducing agent and reaction conditions.
Oxidative Transformations and Stability Considerations
The oxidation of thiazoles can lead to various products, including thiazole N-oxides or ring-opened products, depending on the oxidant and the substitution pattern of the thiazole ring. The sulfur atom in the thiazole ring is a potential site for oxidation. Research on the oxidation of related 2-thiazolines (4,5-dihydro-1,3-thiazoles) has shown that the outcome is highly dependent on the oxidant used. researchgate.netrsc.org For example, reaction with m-CPBA can lead to ring-opening, while other oxidants can lead to the formation of thiazoles from thiazolines. researchgate.netrsc.org
Advanced Spectroscopic and Structural Characterization of 4,5 Dichloro 2 Fluoro 1,3 Thiazole
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4,5-dichloro-2-fluoro-1,3-thiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for full structural confirmation.
Since this compound contains no hydrogen atoms, a ¹H NMR spectrum would not show any signals corresponding to the molecule itself but would be useful for confirming the absence of protons and the purity of the sample relative to proton-containing solvents or impurities. The primary nuclei of interest are ¹³C, ¹⁹F, and ¹⁵N.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be expected to show three distinct signals, one for each carbon atom in the thiazole (B1198619) ring (C2, C4, and C5).
The carbon atom bonded to fluorine (C2) would appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift would be significantly influenced by the high electronegativity of the attached fluorine, nitrogen, and sulfur atoms.
The two carbon atoms bonded to chlorine (C4 and C5) would also exhibit distinct chemical shifts, influenced by the adjacent sulfur and nitrogen atoms, respectively. These signals would likely appear at different frequencies from C2.
¹⁹F NMR: As fluorine-19 is a 100% abundant and highly sensitive nucleus, ¹⁹F NMR is a powerful tool. The spectrum for this compound would be expected to show a single signal for the fluorine atom at the C2 position. This signal's chemical shift provides a sensitive probe of the electronic environment. Furthermore, this fluorine signal could exhibit smaller, long-range coupling to the ¹³C nuclei (²JCF, ³JCF) and potentially to the ¹⁵N nucleus (²JFN).
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less sensitive, can provide crucial information about the heterocyclic ring. A ¹⁵N NMR spectrum would be expected to show a single resonance for the nitrogen atom (N3). The chemical shift would be characteristic of a thiazole-like environment. Due to the proximity of the fluorine atom, a two-bond coupling (²JNF) might be observable, which would appear as a doublet in the ¹⁵N spectrum.
Specific experimental chemical shifts and coupling constants for this compound are not available in the reviewed literature, but a hypothetical data table would be structured as follows:
Table 1: Expected Multinuclear NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹³C | C2 | Downfield | Doublet | ¹JCF |
| ¹³C | C4 | Mid-range | Singlet | - |
| ¹³C | C5 | Mid-range | Singlet | - |
| ¹⁹F | F2 | Characteristic fluoro-thiazole region | Singlet (or fine multiplets) | - |
Two-dimensional NMR experiments reveal correlations between nuclei, providing definitive evidence of connectivity.
COSY (Correlation Spectroscopy): As there are no protons in the molecule, a standard ¹H-¹H COSY experiment would be uninformative.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates nuclei of different types that are directly bonded (one bond apart). mdpi.com A ¹³C-¹⁹F HSQC could be used to definitively correlate the C2 carbon with the fluorine atom attached to it. Similarly, a ¹³C-¹⁵N HSQC could potentially show the C2-N3 and C4-N3 one-bond correlations, though this is a less common experiment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects spatial proximity between nuclei. For a small, planar molecule like this, its utility would be limited, but it could help confirm through-space interactions if conformational isomers were a possibility.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. nih.gov For this compound, HRMS would provide a measured mass accurate to several decimal places.
This experimental mass can be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ³²S). The characteristic isotopic pattern of the two chlorine atoms (a 3:2 ratio for the [M]⁺ and [M+2]⁺ peaks, and a smaller [M+4]⁺ peak) would provide definitive evidence for the presence of two chlorine atoms in the molecule.
While no experimental spectrum is available, the expected HRMS data can be calculated.
Table 2: Calculated HRMS Data for this compound
| Formula | Isotope Combination | Calculated Exact Mass (m/z) |
|---|---|---|
| C₃Cl₂FNS | C₃(³⁵Cl)₂FNS | 186.9139 |
| C₃Cl₂FNS | C₃(³⁵Cl)(³⁷Cl)FNS | 188.9110 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net Specific functional groups and bonds vibrate at characteristic frequencies, making these methods excellent for identifying structural motifs.
For this compound, the IR and Raman spectra would provide complementary information.
C-Cl Stretching: Vibrations corresponding to the carbon-chlorine bonds at the C4 and C5 positions would be expected in the fingerprint region of the IR spectrum.
C-F Stretching: A strong absorption band corresponding to the carbon-fluorine stretch at the C2 position would be a prominent feature, typically found in the 1000-1400 cm⁻¹ range.
Thiazole Ring Vibrations: Characteristic stretching and bending vibrations of the C=N, C-S, and C-C bonds within the thiazole ring would appear throughout the fingerprint region, confirming the presence of the heterocyclic core.
Although specific experimental spectra for this compound were not found, analysis of related structures suggests where key peaks would appear. rsc.org
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the molecule's conjugated system.
The parent thiazole ring exhibits electronic transitions (e.g., π→π* and n→π*). researchgate.net The introduction of halogen substituents (Cl and F) would be expected to cause a shift in the absorption bands compared to unsubstituted thiazole. nih.gov These auxochromic halogens can influence the energy of the molecular orbitals, typically resulting in a bathochromic (red) shift of the λmax values. A UV-Vis spectrum would help confirm the electronic nature of the substituted heterocyclic system.
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could also be employed. However, many heterocyclic compounds are not strongly fluorescent unless they contain specific fluorophoric groups. An analysis would determine if this compound possesses any emissive properties.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine precise bond lengths, bond angles, and intermolecular interactions. mdpi.com
For this compound, a successful crystallographic analysis would:
Confirm the connectivity of the atoms and the planarity of the thiazole ring.
Provide precise measurements of the C-F, C-Cl, C-N, C-S, and C=N bond lengths, which can offer insight into the electronic effects of the halogen substituents.
Reveal how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as halogen bonding or π–π stacking.
No published crystal structure for this compound could be located in the searched databases. If a structure were determined, the data would be presented in a standardized crystallographic information file (CIF) and summarized in a table.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Investigation of Planarity and Intermolecular Interactions (e.g., π-stacking)
The planarity of aromatic and heterocyclic ring systems is a critical factor that governs their ability to engage in various non-covalent interactions, including the highly significant π-stacking phenomenon. These interactions play a crucial role in determining the packing of molecules in the crystalline state and their binding affinity to biological targets.
Detailed Research Findings
Studies on related compounds, such as 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, have confirmed the planarity of the thiazole moiety. In this particular molecule, the central amide group is essentially planar, and it forms a dihedral angle of 10.14 (12)° with the thiazole ring, indicating a near-coplanar arrangement. ias.ac.in This finding suggests that the 2-fluoro-1,3-thiazole core in the target compound is also likely to be planar. The planarity of similar heterocyclic systems, like 2-Chloro-1,1-difluoro-ethylene (R1122), which is a planar near-prolate molecule, further supports this expectation. nih.gov
The presence of a planar, electron-rich thiazole ring substituted with electronegative halogen atoms suggests the potential for a variety of intermolecular interactions. These interactions are critical in the formation of supramolecular structures. Research on other thiazole derivatives has highlighted the importance of π-stacking interactions in their crystal engineering. researchgate.net
In the case of this compound, several types of intermolecular interactions can be anticipated:
π-π Stacking: The planar thiazole ring can participate in π-π stacking interactions. The electron-withdrawing nature of the chlorine and fluorine substituents would modulate the electron density of the π-system, influencing the geometry and strength of these stacking interactions.
Halogen Bonding: The chlorine atoms at positions 4 and 5 can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the thiazole ring.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Planarity of Thiazole Ring | Potential Intermolecular Interactions |
| This compound | C₃Cl₂FNS | Expected to be planar | π-π stacking, Halogen bonding, Dipole-dipole |
| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide | C₁₀H₇FN₂OS | Confirmed to be near-planar with adjacent groups ias.ac.in | Hydrogen bonding, π-π stacking ias.ac.in |
| 2-Chloro-1,1-difluoro-ethylene | C₂HClF₂ | Confirmed to be planar nih.gov | Not specified |
Theoretical and Computational Studies of 4,5 Dichloro 2 Fluoro 1,3 Thiazole
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. figshare.comscispace.com For 4,5-Dichloro-2-fluoro-1,3-thiazole, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine its equilibrium geometry. figshare.com
This analysis yields precise predictions of bond lengths, bond angles, and dihedral angles. The results would reveal the planarity of the thiazole (B1198619) ring and the orientation of its substituents. Furthermore, the calculation provides the molecule's total electronic energy, which is a measure of its thermodynamic stability. nih.gov
Table 1: Parameters Determined by DFT Geometry Optimization
| Parameter | Description | Significance for this compound |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-Cl, C-F). | Determines the precise geometry and can indicate bond strength. |
| Bond Angles | The angle formed between three connected atoms (e.g., C-S-C, N-C-C). | Defines the shape of the molecule and the thiazole ring. |
| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the planarity of the ring system. |
| Total Energy | The total electronic energy of the molecule in its optimized state. | Allows for comparison of stability with other isomers or related molecules. |
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. nih.govmdpi.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. nih.gov For halogenated heterocycles, it is sometimes necessary to consider orbitals beyond the LUMO (e.g., LUMO+1) if the LUMO itself is not localized on the reactive sites (the C-X carbons). wuxibiology.com For this compound, FMO analysis would pinpoint which atoms are most involved in electron donation and acceptance, guiding the prediction of its chemical behavior.
Table 2: Key Metrics from Frontier Molecular Orbital Analysis
| Metric | Definition | Predicted Significance for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | A higher energy indicates a greater tendency to donate electrons. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy indicates a greater tendency to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |
The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to predict the reactive sites of a molecule. bhu.ac.in It maps the electrostatic potential onto the molecule's electron density surface. Different colors indicate regions of varying potential:
Red: Regions of most negative potential, which are electron-rich and susceptible to electrophilic attack.
Blue: Regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, an EPS map would likely show negative potential (red/yellow) around the electronegative nitrogen atom, indicating its role as a potential site for protonation or coordination. figshare.com The regions around the carbon atoms bonded to the electron-withdrawing chlorine and fluorine atoms would likely exhibit a more positive potential (blue/green), marking them as probable sites for nucleophilic attack.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can model the entire course of a chemical reaction, providing a detailed energy profile. This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy.
For this compound, this methodology could be used to study nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the chlorine atoms. Calculations would map the energy changes as the nucleophile approaches the thiazole ring, forms a transient intermediate (a Meisenheimer-like complex), and expels the chloride ion. nih.gov This analysis provides a quantitative prediction of the reaction rate and can explain why one position on the ring is more reactive than another. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
A significant application of theoretical chemistry is the prediction of spectroscopic data, which is essential for compound characterization.
NMR Spectroscopy: Computational methods, particularly DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C, ¹⁵N, ¹⁹F) and coupling constants. bohrium.com These predictions are invaluable for assigning peaks in experimental spectra and confirming the correct structure of the synthesized compound. bohrium.com
IR Spectroscopy: Theoretical calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. figshare.com The predicted spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as C-Cl, C-F, and thiazole ring stretches. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which can be correlated with the absorption maxima (λmax) observed in a UV-Visible spectrum. figshare.commdpi.com This provides insight into the electronic structure and conjugation within the molecule.
Table 3: Computationally Predicted Spectroscopic Data
| Spectroscopy | Predicted Parameter | Significance |
| NMR | Chemical Shifts (δ), Coupling Constants (J) | Aids in structural elucidation and confirmation. |
| IR | Vibrational Frequencies (cm⁻¹) | Identifies functional groups and confirms molecular structure through fingerprint region analysis. |
| UV-Vis | Electronic Transition Energies, λmax | Characterizes the electronic properties and chromophores within the molecule. |
Molecular Dynamics (MD) Simulations for Conformational and Solvent Effects
While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the motions of atoms and molecules over time based on classical mechanics. nih.govmdpi.com
For a relatively small and rigid molecule like this compound, MD simulations would be particularly useful for:
Studying Solvent Effects: Analyzing how solvent molecules arrange around the solute and influence its properties and reactivity.
Investigating Interactions: Modeling how the molecule interacts and binds with larger systems, such as proteins or material surfaces. This is critical in drug design, where simulations can reveal the stability and dynamics of a ligand in a receptor's binding pocket. nih.govmdpi.com
Applications of 4,5 Dichloro 2 Fluoro 1,3 Thiazole in Advanced Materials and Synthetic Chemistry
Role as a Versatile Synthetic Building Block and Intermediate
The reactivity of the halogen substituents on the thiazole (B1198619) ring makes 4,5-dichloro-2-fluoro-1,3-thiazole a versatile building block in synthetic chemistry. The chlorine and fluorine atoms can be selectively replaced or can influence the reactivity of the thiazole core, allowing for the construction of more complex molecular architectures.
Precursor for Diverse Heterocyclic Scaffolds
Thiazole and its derivatives are fundamental components in many biologically active compounds and functional materials. nih.govfabad.org.tr The this compound core can serve as a starting point for the synthesis of various other heterocyclic systems. For instance, the chlorine atoms can be displaced by other functional groups through nucleophilic substitution reactions, leading to the formation of novel thiazole derivatives. These derivatives can then be further modified or used in cyclization reactions to construct fused heterocyclic systems. One example is the synthesis of thiazolo[5,4-d]thiazoles, which are formed by two fused thiazole rings and are of growing interest in organic electronics. mdpi.comrsc.org Another is the development of 2H-thiazolo[4,5-d] rsc.orgnih.govtriazole, a novel heteroaromatic system with potential applications in medicinal chemistry. nih.govrsc.org
Intermediate in the Synthesis of Functionalized Organic Molecules
Beyond the synthesis of other heterocyclic scaffolds, this compound acts as a key intermediate in the creation of a wide array of functionalized organic molecules. The strategic manipulation of its chloro and fluoro substituents allows for the introduction of various functionalities, tailoring the final molecule for specific applications. For example, it can be a precursor in the synthesis of complex molecules where the thiazole ring acts as a central scaffold. The synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simpler precursors is one such example of creating more complex structures. nih.gov
Incorporation into Functional Materials
The electronic properties endowed by the halogen atoms and the thiazole ring make this compound and its derivatives promising candidates for incorporation into functional materials.
Organic Electronics (e.g., OLEDs, Organic Photovoltaics)
Thiazole-containing compounds have been extensively investigated for their applications in organic electronics. nih.gov The electron-deficient nature of the thiazole ring, combined with the electron-withdrawing effects of the halogen substituents, can lead to materials with desirable electronic properties, such as high electron affinity and good charge transport characteristics. These properties are crucial for the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. researchgate.net Thiazolo[5,4-d]thiazole (B1587360), a derivative accessible from thiazole precursors, is a rigid and planar molecule that facilitates efficient intermolecular π–π stacking, a key factor for high charge mobility in organic semiconductors. rsc.org
Ligand Design in Coordination Chemistry
While direct applications of this compound in ligand design are not extensively documented, the broader class of thiazole-containing molecules has been utilized in coordination chemistry. The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com The electronic properties of the thiazole ring can be tuned by the substituents, which in turn influences the properties of the resulting metal complexes. For instance, thiazolo[5,4-d]thiazole has been used to create luminescent MOFs. mdpi.com
Catalysis and Reaction Engineering
The utility of this compound as a ligand component in catalysis is an area with potential for exploration. The coordination of such a ligand to a metal center could modulate the metal's catalytic activity and selectivity in various organic transformations. The specific electronic and steric properties imparted by the dichloro and fluoro substituents could lead to the development of novel catalysts with unique reactivity.
Advanced Derivatization and Functionalization Strategies of 4,5 Dichloro 2 Fluoro 1,3 Thiazole
Metal-Catalyzed Functionalization at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalize halogenated thiazoles. Reactions like the Suzuki-Miyaura and Stille couplings allow for the selective substitution of the chlorine atoms at the C4 and C5 positions of the thiazole (B1198619) ring. wikipedia.orgrsc.orgresearchgate.net
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile method for creating C-C bonds. rsc.orgnih.govmdpi.com For dihalogenated heterocycles, the reaction conditions can often be tuned to achieve regioselectivity. rsc.orgnih.gov For instance, in the case of 3,5-dichloro-1,2,4-thiadiazole, Suzuki-Miyaura coupling at room temperature predominantly yields the 5-aryl-3-chloro-1,2,4-thiadiazole, while at higher temperatures (refluxing toluene), disubstitution occurs to form 3,5-diaryl-1,2,4-thiadiazoles. nih.govresearchgate.net This suggests that a similar temperature-dependent selectivity could potentially be achieved for 4,5-dichloro-2-fluoro-1,3-thiazole.
The Stille reaction, which utilizes organotin reagents, is another effective method for the arylation of halogenated heterocycles. wikipedia.orgnih.gov It has been demonstrated that in 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones, the triflate group reacts chemoselectively over the chlorine atom in Stille couplings. nih.gov This highlights the potential for selective functionalization at one of the chlorinated positions of this compound by first converting one of the chloro groups to a more reactive leaving group.
The general mechanism for these palladium-catalyzed couplings involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organoboron or organotin reagent, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the reaction yield and selectivity. researchgate.netmdpi.commdpi.com
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Dihalo-Heterocycles
| Heterocycle | Coupling Partner | Catalyst System | Product | Reference |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-3-chloro-1,2,4-thiadiazole | nih.govresearchgate.net |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3,5-Diaryl-1,2,4-thiadiazole | nih.govresearchgate.net |
| 3-Chloro-5-triflyloxy-4H-1,2,6-thiadiazin-4-one | Tributyltin arene | Not specified | 5-Aryl-3-chloro-4H-1,2,6-thiadiazin-4-one | nih.gov |
| 3-Bromo-4-chloro-1,2,5-thiadiazole | Various organostannanes | Pd catalyst | 3-Substituted-4-chloro-1,2,5-thiadiazoles | researchgate.net |
Introduction of Nitrogen-Containing Functionalities via Nucleophilic Substitution
The introduction of nitrogen-containing groups is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. mdpi.comnih.govsemanticscholar.org For this compound, nucleophilic aromatic substitution (SNA) provides a direct route to introduce various nitrogen functionalities. nih.govnih.gov
The chlorine atoms on the thiazole ring are activated towards nucleophilic attack. In similar dihalogenated heterocyclic systems, such as 2,4-dichloroquinazolines, reactions with primary or secondary amines show high regioselectivity, with substitution occurring preferentially at the 4-position. nih.gov This selectivity is attributed to the electronic properties of the heterocyclic ring. In the case of 4,5-dichloro-3-trichloromethylisothiazole, reaction with heterocyclic amines like piperidine, morpholine, and pyrrolidine (B122466) in DMF results in the selective replacement of the chlorine atom at the 5-position. researchgate.netresearchgate.net This suggests that for this compound, selective mono- or di-substitution with nitrogen nucleophiles could be achievable by carefully controlling the reaction conditions.
Commonly employed nitrogen nucleophiles include primary and secondary amines, anilines, and heterocyclic amines. nih.govnih.govderpharmachemica.com The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrogen halide formed during the reaction. nih.gov The resulting amino-thiazole derivatives can serve as versatile intermediates for further functionalization. nih.gov
Table 2: Examples of Nucleophilic Substitution with Amines on Dihalo-Heterocycles
| Heterocycle | Amine | Conditions | Product | Reference |
| 4,5-Dichloro-3-trichloromethylisothiazole | Piperidine, Morpholine, Pyrrolidine | DMF | 5-Amino-4-chloro-3-trichloromethylisothiazoles | researchgate.netresearchgate.net |
| 2,4-Dichloroquinazoline | Primary/Secondary Amines | Various | 2-Chloro-4-aminoquinazolines | nih.gov |
| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | EtOH, reflux | 4-Morpholino-5-fluoro-1,2-dinitrobenzene | nih.gov |
| 4,5-Difluoro-1,2-dinitrobenzene | 2-Aminophenylethane | EtOH, reflux | N-(2-phenylethyl)-4-fluoro-2,5-dinitroaniline | nih.gov |
Sulfur-Based Functionalization for Novel Thiazole Derivatives
The incorporation of sulfur-containing moieties can significantly impact the biological and material properties of thiazole derivatives. rsc.org Nucleophilic substitution reactions with sulfur-based nucleophiles offer a straightforward method to introduce thioether and other sulfur-containing functionalities onto the this compound scaffold.
Thiolates, generated from thiols and a base, are potent nucleophiles that can displace the chlorine atoms on the thiazole ring. This approach has been used to synthesize a variety of thioether derivatives of halogenated heterocycles. For instance, the reaction of 4,5-difluoro-1,2-dinitrobenzene with 2-hydroxythiophenol in the presence of sodium carbonate leads to the formation of a thioether linkage. nih.gov
Furthermore, the sulfone moiety has been shown to be a versatile reactive group on a thiazole ring, enabling a variety of transformations including SNAr reactions. nih.gov This suggests that oxidation of an initially formed thioether on the this compound core could open up further avenues for derivatization.
Table 3: Examples of Sulfur-Based Functionalization
| Heterocycle | Sulfur Nucleophile | Conditions | Product | Reference |
| 4,5-Difluoro-1,2-dinitrobenzene | 2-Hydroxythiophenol | Na₂CO₃, EtOH, 75 °C | 2-(4-Fluoro-2,5-dinitrophenylthio)phenol | nih.gov |
| 2H-Thiazolo[4,5-d] wikipedia.orgnih.govnih.govtriazole-sulfone | Various nucleophiles | Not specified | SNAr products | nih.gov |
| Benzo-2,1,3-thiadiazole | 1-Thiosugars | Pd-G₃ Xantphos | C-5 thioglycoside derivatives | rsc.org |
Oxygen-Containing Functionalities and Heterocyclic Annulation
The introduction of oxygen-containing functionalities, such as hydroxyl or alkoxy groups, can be achieved through nucleophilic substitution with appropriate oxygen nucleophiles. The resulting derivatives can serve as precursors for further transformations or exhibit interesting biological properties themselves.
Heterocyclic annulation, the construction of a new ring fused to the existing thiazole core, represents a powerful strategy for creating complex, polycyclic systems. mdpi.com Such strategies often involve multi-step sequences. For example, a functionalized amino-quinazolinone can be reacted with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to form an N-arylimino-1,2,3-dithiazole, which can then undergo intramolecular cyclization to form a thiazole-fused quinazolinone. mdpi.com A similar strategy could potentially be adapted for this compound, where one of the chloro-substituents is first converted to an amino group, followed by reaction sequences to build a new fused ring.
Transition-metal-catalyzed C-H annulation reactions also provide a modern approach to constructing fused heterocyclic systems. nih.gov For instance, Rh(III)-catalyzed annulation of N-methoxybenzamides with iodonium (B1229267) ylides has been used to synthesize dihydrophenanthridines. nih.gov
Strategies for Stereo- and Regioselective Derivatization
Achieving stereo- and regioselectivity is a critical challenge in the synthesis of complex molecules. For a molecule like this compound, with two identical chloro-substituents, regioselective functionalization is of particular interest.
As discussed in the context of metal-catalyzed couplings and nucleophilic substitutions, the inherent electronic properties of the thiazole ring can direct the first substitution to a specific position. Furthermore, the introduction of a directing group can control the regioselectivity of subsequent transformations. For example, in the lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, the initial deprotonation occurs at the 4-position, between the two chloro substituents. researchgate.net However, after silylation at this position, subsequent lithiation occurs at the 2-position of the dichlorophenyl ring. researchgate.net This demonstrates how the introduction of a functional group can alter the site of reactivity.
In Suzuki-Miyaura couplings of dihalogenated pyridazines, ligand tuning has been shown to influence the site of reaction, allowing for selective coupling at either C3 or C5. rsc.org This principle could be applied to control the regioselectivity of cross-coupling reactions on this compound.
Multi-Component Reactions Utilizing this compound as a Synthon
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. nih.govnih.gov Utilizing this compound or its derivatives as a synthon in MCRs could provide rapid access to complex thiazole-containing scaffolds.
The Ugi reaction, a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, is a prominent example of an MCR. researchgate.netunimi.it A derivative of this compound, for example, an amino or carboxylic acid derivative, could potentially be used as one of the components in an Ugi reaction to generate highly functionalized thiazole derivatives. researchgate.net
Another example is the Asinger reaction, which can be followed by a Ugi-type reaction to produce densely functionalized thiazolidines. unimi.it While this involves the formation of a thiazoline (B8809763) ring, the principles of MCRs could be adapted to use a pre-formed thiazole like this compound as a building block. For instance, a derivative of this compound containing a ketone or aldehyde functionality could participate in an MCR to build a more complex molecular architecture. nih.gov
Conclusion and Future Research Directions
Summary of Key Findings on Synthesis, Reactivity, and Structural Aspects
Direct and extensive experimental research on 4,5-dichloro-2-fluoro-1,3-thiazole is not widely documented in publicly available literature. However, by drawing parallels with closely related halogenated thiazoles and thiadiazoles, a number of key aspects can be inferred.
Synthesis: A definitive, high-yield synthesis for this compound is not established. Plausible synthetic routes could involve the fluorination of a pre-existing 2-substituted thiazole (B1198619) or the cyclization of appropriately functionalized precursors. The classic Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas, could be adapted, although this would require novel and complex starting materials. mdpi.com Another approach could involve the transformation of related sulfur heterocycles like 4,5-dichloro-1,2-dithiole-3-thione. rsc.orgresearchgate.net
Reactivity: The reactivity of the thiazole ring is expected to be heavily influenced by its three halogen substituents. The fluorine atom at the C-2 position and the chlorine atoms at the C-4 and C-5 positions create a highly electron-deficient ring system. This electronic profile suggests a strong predisposition towards nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the C-F versus C-Cl bonds, and the potential for regioselective substitution at the C-4 versus C-5 positions, presents a rich area for chemical exploration.
Structural Aspects: Computational studies on analogous molecules like 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157) suggest that this compound is a planar molecule. researchgate.net The unsymmetrical halogen substitution is predicted to distort the local symmetry of the thiazole ring, leading to variations in C-N, C-S, and C-C bond lengths compared to unsubstituted thiazole. Spectroscopic characterization would likely reveal distinct signals corresponding to the unique electronic environment of each carbon and halogen atom.
Emerging Trends in Polyhalogenated Thiazole Chemistry
The broader field of thiazole chemistry is experiencing significant innovation, with several trends directly relevant to the future study of this compound.
Green Synthetic Methodologies: There is a strong push towards environmentally benign synthesis. nih.gov This includes the use of microwave irradiation, ultrasound, and green solvents to reduce reaction times and waste. researcher.life The development of deep eutectic solvents (DES) for synthesizing thiazole systems, such as thiazolo[5,4-d]thiazoles, represents a frontier in sustainable chemistry that could be applied to polyhalogenated derivatives. nih.gov
Scaffold Hopping in Medicinal Chemistry: Novel heterocyclic systems are in high demand as building blocks for drug discovery. Recently developed systems like 2H-thiazolo[4,5-d] rsc.orgnih.govresearchgate.nettriazole are being used for "scaffold hopping" to create new molecular architectures with unique biological activities. rsc.org The title compound could serve as a unique starting point for creating entirely new classes of substituted thiazoles for medicinal screening.
Functionalization via Cross-Coupling: The use of halogenated heterocycles as platforms for metal-catalyzed cross-coupling reactions is a well-established and evolving field. The chlorine atoms on the thiazole ring could be activated for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents.
Potential for Novel Material Science Applications and Advanced Chemical Transformations
The dense halogenation and aromatic nature of this compound make it an intriguing candidate for applications in material science and as a hub for complex chemical synthesis.
Material Science: Thiazole-containing molecules are known for their intrinsic fluorescence and have been incorporated into organic light-emitting diodes (OLEDs), semiconductors, and luminescent metal-organic frameworks (MOFs). researchgate.netmdpi.com The high halogen content of this compound could impart desirable properties such as thermal stability, flame retardancy, and modified electronic energy levels (HOMO/LUMO), making its derivatives candidates for advanced polymers or electronic materials.
Advanced Transformations: The molecule is primed for a range of selective transformations. A key area of interest would be regioselective SNAr reactions. By carefully choosing nucleophiles and reaction conditions, it may be possible to selectively replace one halogen atom while leaving the others intact, leading to multifunctional intermediates.
| Potential Transformation | Reagents/Conditions | Potential Outcome |
| Selective SNAr | Alkoxides, Thiolates, Amines | Monosubstituted or disubstituted thiazoles |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Aryl-substituted thiazoles |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted thiazoles |
| Metal-Halogen Exchange | Organolithium reagents | Lithiated thiazole for further reaction |
This table presents hypothetical transformations based on established reactivity patterns of similar halogenated heterocycles.
Unexplored Reactivity Pathways and Synthetic Challenges
The most significant hurdle for the exploration of this compound is the absence of a reported, scalable synthesis. Overcoming this is the primary challenge.
Synthetic Challenges:
Developing a robust and high-yield synthesis: This is the most critical step to enable further research.
Controlling regioselectivity: In any synthetic approach, achieving the desired 2-fluoro, 4,5-dichloro substitution pattern without forming other isomers will be paramount.
Purification: Separating the target molecule from other polyhalogenated side products could be challenging.
Unexplored Reactivity:
Differential Reactivity: A systematic study is needed to determine the relative reactivity of the C-2, C-4, and C-5 positions. Which chlorine is more labile? Can the fluorine at C-2 be displaced under certain conditions?
Ring-Opening Reactions: The stability of the electron-poor thiazole ring under strongly nucleophilic or basic conditions is unknown.
Radical Reactions: The potential for the C-Cl bonds to undergo radical-based alkylations or other radical transformations has not been explored. rsc.org
Leveraging Advanced Computational Chemistry for Future Discoveries
In the absence of extensive experimental data, computational chemistry offers a powerful tool to guide future research efforts.
Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model the molecule's electronic structure. This can help predict the most likely sites for nucleophilic or electrophilic attack by calculating partial atomic charges, mapping the electrostatic potential, and analyzing frontier molecular orbitals (HOMO and LUMO). researchgate.net
Simulating Reaction Pathways: Computational modeling can be employed to investigate the transition states and reaction energies for potential synthetic routes and substitution reactions. This can help identify the most energetically favorable pathways, saving significant experimental time and resources.
Spectroscopic Prediction: Calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. researchgate.netresearchgate.net These predicted spectra would be invaluable in identifying and characterizing the compound once it is synthesized.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure (HOMO/LUMO), charge distribution |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bond character and intermolecular interactions |
| NICS (Nucleus-Independent Chemical Shift) | Assessment of ring aromaticity |
This table outlines potential computational methods and their applications to investigate the properties of the title compound.
Interdisciplinary Research Opportunities for this compound
The unique structure of this compound opens doors for collaborative research across multiple scientific disciplines.
Medicinal and Agrochemical Chemistry: Halogenated heterocycles are privileged structures in many pharmaceuticals and pesticides. nih.gov Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.gov
Materials Science and Engineering: Collaboration between synthetic chemists and material scientists could lead to the development of novel polymers, liquid crystals, or electronic materials that incorporate this thiazole unit to leverage its expected thermal stability and electronic properties. mdpi.com
Chemical Biology: Fluorinated molecules are often used as probes in chemical biology due to the unique properties of the fluorine atom for ¹⁹F-NMR studies. Fluoro-thiazole derivatives could be developed as tags or probes to study biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,5-dichloro-2-fluoro-1,3-thiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via halogenation of thiazole precursors. For example, iodinated thiazoles are synthesized by lithiation followed by halogenation (e.g., using I₂) . Optimize solvent choice (e.g., DMSO for solubility) and reaction time (e.g., reflux for 18 hours) to improve yields . Post-synthesis, use rotary evaporation and recrystallization (e.g., ethanol-water) for purification . Monitor reaction progress via TLC or HPLC to minimize side products.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Combine NMR (¹H, ¹³C) to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹) . X-ray crystallography resolves bond lengths and dihedral angles (e.g., thiazole ring coplanarity with substituents) . Elemental analysis (C, H, N, S) validates purity, with adjustments for halogen content via combustion ion chromatography .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade in acidic/basic conditions. Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. For biological assays, use ethanol or DMSO as stock solvents, with dilution in buffer (pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Ambiguities arise from halogen-induced deshielding or coupling effects. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental data with computational predictions (DFT or semi-empirical methods) for chemical shifts . Cross-validate with crystallographic data to confirm substituent orientations .
Q. What strategies mitigate side reactions (e.g., over-halogenation) during synthesis of halogenated thiazoles?
- Methodological Answer : Control stoichiometry (e.g., 1:1 molar ratio of substrate to Cl₂) and temperature (0–5°C for Cl₂ addition). Use protecting groups (e.g., tert-butyl) for reactive sites during lithiation steps . Monitor intermediates via LC-MS to detect early-stage byproducts (e.g., dihalogenated species) .
Q. How do halogen substituents (Cl, F) influence the electronic and steric properties of this compound in catalysis or ligand design?
- Methodological Answer : Fluorine’s electronegativity increases ring electron-deficiency, enhancing electrophilicity for nucleophilic substitutions. Chlorine’s steric bulk impacts regioselectivity in cross-coupling reactions. Use Hammett constants (σₚ for Cl: +0.23; F: +0.06) to predict reactivity trends. DFT calculations (e.g., Fukui indices) map reactive sites .
Q. What computational approaches are effective in modeling the reactivity of this compound in drug discovery?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases). MD simulations (AMBER/GROMACS) evaluate ligand stability in binding pockets. QSAR models link substituent effects (Cl/F) to bioactivity .
Q. How can mechanistic studies elucidate unexpected reaction pathways (e.g., trifluoromethylation) during thiazole synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
